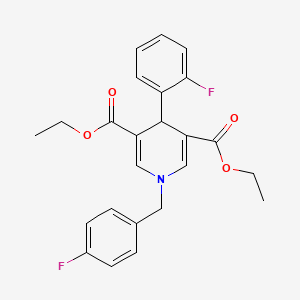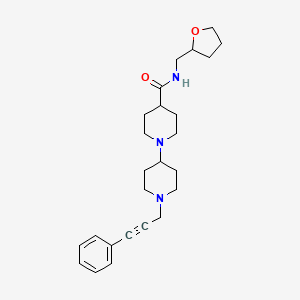![molecular formula C20H29ClN2O2 B6062861 3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)
3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound is also known as TAK-659 and is a highly selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and activation of immune cells, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases.
作用機序
The mechanism of action of TAK-659 involves the inhibition of BTK, which is an important enzyme in the development and activation of immune cells. BTK plays a crucial role in the signaling pathways that lead to the activation of B cells and the production of antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and the production of antibodies, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been studied extensively in preclinical models. The compound has been shown to be a highly selective inhibitor of BTK, and its inhibition leads to the suppression of B cell activation and the production of antibodies. TAK-659 has also been shown to have anti-tumor activity in various cancer models, which is believed to be due to its ability to inhibit BTK signaling pathways.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high selectivity for BTK, which makes it a promising candidate for the treatment of various diseases. The compound has also been shown to be effective in preclinical models, which is a positive indication of its potential efficacy in humans. However, one of the limitations of TAK-659 is its limited solubility, which can make it difficult to administer in certain formulations.
将来の方向性
There are several potential future directions for the research and development of TAK-659. One possible direction is the exploration of its therapeutic potential in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Another potential direction is the investigation of its efficacy in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-659 in humans, and to determine the optimal dosing and administration strategies for the compound.
合成法
The synthesis of 3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide involves several steps. The starting material is 3-chlorobenzylamine, which is reacted with 4-piperidone to form the intermediate 3-(4-piperidinyl)benzylamine. This intermediate is then reacted with tetrahydro-2-furanmethanol and propanoyl chloride to form the final product TAK-659.
科学的研究の応用
The primary application of TAK-659 is in the field of drug discovery and development. The compound has been shown to be a highly selective inhibitor of BTK, which makes it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been studied extensively in preclinical models, and its efficacy and safety have been demonstrated in several studies.
特性
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c21-18-4-1-3-17(13-18)15-23-10-8-16(9-11-23)6-7-20(24)22-14-19-5-2-12-25-19/h1,3-4,13,16,19H,2,5-12,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUWWOXHJKAWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6062810.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6062816.png)
![4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062838.png)
![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)
![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)